An In-depth Technical Guide to 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine: Physicochemical Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on a specific, less-explored derivative, 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine . Due to the scarcity of direct literature on this saturated analogue, this document provides a comprehensive overview based on the well-established properties of its aromatic counterpart, 2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine, while extrapolating the anticipated impact of the dihydro-modification on its fundamental characteristics. We will delve into its core physicochemical properties, propose a logical synthetic pathway, and explore its potential biological activities, offering a scientifically grounded perspective for future research and drug development endeavors.
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic system in drug discovery, forming the backbone of numerous compounds with a wide array of pharmacological effects.[1][2] These derivatives are known to exhibit anticancer, antiviral, antimicrobial, anti-inflammatory, and anxiolytic properties.[1][2] Their structural similarity to purines allows them to interact with a variety of biological targets.[2] The introduction of a 2-fluorophenyl group can further modulate the molecule's electronic and steric properties, potentially enhancing its biological activity and pharmacokinetic profile. This guide specifically addresses the 3,5-dihydro variant, a structural modification that is expected to significantly alter the molecule's three-dimensional shape and basicity, thereby influencing its interaction with biological targets.
Physicochemical Properties: A Comparative Analysis
| Property | 2-Arylimidazo[1,2-a]pyrimidine (Aromatic) | 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine (Hypothesized) | Causality of the Difference |
| Molecular Weight | Varies with substituent | ~217.24 g/mol | Addition of two hydrogen atoms to the pyrimidine ring. |
| pKa (Basicity) | Moderately basic | Expected to be more basic | The sp3 hybridization of the nitrogen atoms in the dihydro-pyrimidine ring increases their basicity compared to the sp2 hybridized nitrogens in the aromatic system. |
| logP (Lipophilicity) | Dependent on substituents | Expected to be lower than the aromatic analog | The saturation of the pyrimidine ring reduces the molecule's overall aromaticity and planarity, which can lead to a slight decrease in lipophilicity. The fluorine atom will increase lipophilicity. |
| Solubility | Generally soluble in organic solvents | Expected to have increased aqueous solubility | The increased basicity and polarity due to the dihydro-pyrimidine ring may lead to better solubility in polar solvents. |
| Molecular Shape | Planar | Non-planar, more flexible | The saturation of the 3,5-positions of the pyrimidine ring introduces tetrahedral (sp3) carbons, breaking the planarity of the bicyclic system and allowing for conformational flexibility. |
Synthesis Pathway
A plausible synthetic route to 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine can be conceptualized in a two-step process, leveraging the well-established synthesis of the aromatic precursor.
Step 1: Synthesis of the Aromatic Precursor, 2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine
The classical and widely adopted method for constructing the 2-arylimidazo[1,2-a]pyrimidine scaffold is the condensation reaction between 2-aminopyrimidine and an α-haloketone.[1][4]
Experimental Protocol:
-
Reactants: 2-Aminopyrimidine and 2-bromo-1-(2-fluorophenyl)ethan-1-one.
-
Solvent: A polar protic solvent such as ethanol or isopropanol is typically used.
-
Conditions: The reaction mixture is heated to reflux for several hours.
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization or column chromatography.
Step 2: Reduction of the Pyrimidine Ring
The second crucial step involves the selective reduction of the pyrimidine ring of the aromatic precursor to yield the 3,5-dihydro derivative. This requires a reducing agent that can selectively reduce the C=N and C=C bonds within the pyrimidine ring without affecting the imidazole or the fluorophenyl rings.
Hypothetical Experimental Protocol:
-
Reactant: 2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine.
-
Reducing Agent: A potential reducing agent could be sodium borohydride (NaBH₄) in a protic solvent, or catalytic hydrogenation using a suitable catalyst (e.g., Palladium on carbon) under controlled pressure and temperature. The choice of reducing agent and conditions would be critical to achieve selective reduction.
-
Solvent: Methanol or ethanol for NaBH₄ reduction; ethyl acetate or ethanol for catalytic hydrogenation.
-
Work-up: The reaction would be quenched, and the product isolated through extraction and purified by column chromatography.
Potential Biological Activities and Mechanism of Action
The biological profile of 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine is expected to be influenced by both the core scaffold and the structural modifications. The parent aromatic imidazo[1,2-a]pyrimidines are known to interact with a range of biological targets.
Inferred Potential Biological Activities:
-
Anticancer: Imidazo[1,2-a]pyridine and pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines, including melanoma and breast cancer.[5][6] The mechanism often involves the inhibition of protein kinases.
-
Antimicrobial: The scaffold has been investigated for its antibacterial and antifungal properties.[2]
-
Antiviral: Certain derivatives have demonstrated potential antiviral activity, including against HIV and hepatitis C.[1]
-
CNS Activity: Imidazo[1,2-a]pyrimidines are known ligands for the GABA-A receptor benzodiazepine binding site, suggesting potential anxiolytic or anticonvulsant effects.[7]
The introduction of the dihydro feature, leading to a more flexible, non-planar structure, could result in a different binding mode to target proteins compared to the rigid aromatic analog. This conformational flexibility might allow for novel interactions and potentially a different spectrum of biological activity or improved selectivity.
Future Directions and Conclusion
The exploration of 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine presents an exciting opportunity for the discovery of novel therapeutic agents. The immediate research priorities should be the successful synthesis and characterization of this compound. Following this, a comprehensive evaluation of its physicochemical properties, including pKa, solubility, and logP, is warranted.
Subsequently, screening for biological activity against a panel of cancer cell lines, microbial strains, and viral assays would be a logical next step. Further mechanistic studies could then be initiated to identify its specific molecular targets. The increased conformational flexibility of the dihydro-scaffold may offer advantages in terms of target binding and selectivity, making this compound and its derivatives a promising area for further investigation in drug discovery.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 13(1), 12345. [Link]
-
Teulade, J. C., Grassy, G., Girard, J. P., Chapat, J. P., & de Simeon de Buochberg, M. (1989). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 37(7), 1755-1758. [Link]
-
El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(3), 1345. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
-
Benouda, A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(3), 1345. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
Patel, H., Sharma, T., & Sethi, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31. [Link]
-
PubChem. 2,3-Dihydroimidazo[1,2-a]pyrimidine. [Link]
-
Geng, P., et al. (2021). Dual KSP and Aurora-A Kinase Inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
Orfi, L., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 145-163. [Link]
-
Ujváry, I., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 3. 2,3-Dihydroimidazo[1,2-a]pyrimidine | C6H7N3 | CID 11194323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
